molecular formula C17H16N2OS2 B6477708 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylurea CAS No. 2640822-29-1

3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylurea

Cat. No. B6477708
CAS RN: 2640822-29-1
M. Wt: 328.5 g/mol
InChI Key: FOWHPSHLYIPHIL-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound that consists of two thiophene rings connected by a 2,2’-linkage . It is a colorless solid, although commercial samples are often greenish . Phenylurea is a type of urea in which one of the hydrogens is replaced by a phenyl group.


Synthesis Analysis

2,2’-Bithiophene is typically prepared by cross-coupling starting from 2-halothiophenes . In a study, 2,2’-bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The molecular structure of 2,2’-bithiophene has been studied extensively. X-ray crystallography shows that the two rings are coplanar . The molecular formula of 2,2’-bithiophene is C8H6S2 .


Chemical Reactions Analysis

In the field of organic electronics, 2,2’-bithiophene-based organic compounds have been synthesized and characterized . These compounds are designed to serve as co-sensitizers for dye-sensitized solar cells (DSSCs) based on TiO2 .


Physical And Chemical Properties Analysis

2,2’-Bithiophene is a colorless solid with a molar mass of 166.26 g/mol . It has a melting point of 31.1 °C and a boiling point of 260 °C .

Scientific Research Applications

Organic Electronics and Optoelectronics

The conjugated structure of 3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea suggests potential applications in organic electronics. Researchers have explored its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. The compound’s π-conjugated system facilitates charge transport, making it suitable for these devices .

Hole-Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)

Density Functional Theory (DFT) and Time Dependent DFT (TD-DFT) studies have identified several novel hole-transport materials based on the 2,2’-bithiophene core. These materials, including derivatives like DFBT1 to DFBT7, show promise for enhancing the efficiency of perovskite solar cells .

Photovoltaic Polymers

In the realm of photovoltaics, 3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-phenylurea derivatives could serve as building blocks for conjugated D–π–A polymers. These polymers, containing thieno[3,2-b]thiophene (TT) as a π-bridge, exhibit strong conjugation, wide absorption spectra, and large absorption coefficients. Such properties enhance their performance in organic solar cells .

Safety and Hazards

According to the safety data sheet for 2,2’-bithiophene, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-phenyl-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(19-13-5-2-1-3-6-13)18-11-10-14-8-9-16(22-14)15-7-4-12-21-15/h1-9,12H,10-11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWHPSHLYIPHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-phenylurea

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